ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate
CAS No.: 218614-04-1
Cat. No.: VC0015872
Molecular Formula: C₂₁H₃₅NO₃SSi
Molecular Weight: 409.66
* For research use only. Not for human or veterinary use.
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate - 218614-04-1](/images/no_structure.jpg)
Specification
CAS No. | 218614-04-1 |
---|---|
Molecular Formula | C₂₁H₃₅NO₃SSi |
Molecular Weight | 409.66 |
IUPAC Name | ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate |
Standard InChI | InChI=1S/C21H35NO3SSi/c1-10-24-20(23)15(2)11-12-19(25-27(8,9)21(5,6)7)16(3)13-18-14-26-17(4)22-18/h11,13-14,19H,10,12H2,1-9H3/t19-/m0/s1 |
SMILES | CCOC(=O)C(=CCC(C(=CC1=CSC(=N1)C)C)O[Si](C)(C)C(C)(C)C)C |
Introduction
Structural Characteristics and Chemical Identity
Ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate exhibits a complex molecular architecture featuring several key structural elements. At its core, this compound contains a seven-carbon (hepta) backbone with two double bonds (diene) and an ethyl ester functionality. The molecule contains a strategically positioned (5S) stereocenter at carbon 5, which bears a tert-butyldimethylsilyl (TBDMS) protecting group on an oxygen atom, forming a silyl ether. This stereocenter is crucial for the compound's biological activity and reactivity patterns.
The molecule also features a 2-methyl-1,3-thiazol-4-yl substituent connected to the heptadienoate backbone at position 7. This thiazole ring system represents a significant structural element that contributes to the compound's potential biological activity. Thiazole-containing compounds are known to exhibit various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities . The presence of this heterocyclic moiety makes the compound particularly interesting from a medicinal chemistry perspective.
Additionally, the compound contains methyl substituents at positions 2 and 6 of the heptadienoate chain, which contribute to its steric properties and potentially affect its reactivity. The ethyl ester group attached to the carbonyl carbon provides another functional handle for potential modifications and contributes to the compound's lipophilicity and membrane permeability characteristics.
Stereochemical Considerations
The stereochemistry at these double bonds would be expected to impact molecular conformation, reactivity, and biological activity. The specific conformation adopted by the molecule due to these stereochemical elements may create distinct spatial arrangements that affect recognition by biological targets such as enzymes or receptors.
Chemical Properties and Reactivity
The chemical properties of ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate are largely determined by its functional groups and electronic structure. The compound contains several reactive sites that can participate in various chemical transformations. The unsaturated double bonds in the heptadienoate backbone are potential sites for addition reactions, such as hydrogenation, halogenation, and cycloadditions. These sites make the compound particularly valuable in synthetic organic chemistry.
The silyl ether moiety (TBDMS) serves primarily as a protecting group for the secondary alcohol at position 5. This group is stable under most basic conditions but can be selectively cleaved under acidic conditions or using fluoride ions, making it a versatile functional handle in multi-step syntheses. The selective deprotection of this group can reveal a hydroxyl functionality that can be further derivatized, offering additional synthetic opportunities.
The ethyl ester group represents another reactive site that can undergo hydrolysis, transesterification, or reduction reactions. These transformations would lead to derivatives with modified properties, potentially enhancing water solubility (in the case of hydrolysis to the carboxylic acid) or reducing polarity (in the case of reduction to the alcohol) .
Reactivity of the Thiazole Moiety
The 2-methyl-1,3-thiazol-4-yl group embedded in this compound exhibits its own distinct reactivity patterns. Thiazoles are aromatic heterocycles containing a sulfur atom and a nitrogen atom in a five-membered ring. The nitrogen atom in the thiazole ring possesses a lone pair of electrons that can act as a nucleophile in certain reactions, while the ring itself can participate in electrophilic aromatic substitution reactions, albeit with diminished reactivity compared to more electron-rich heterocycles .
The thiazole ring can also participate in coordination with metals, offering potential applications in coordination chemistry and catalysis. The presence of the 2-methyl group on the thiazole may enhance electron density in the ring, potentially altering its reactivity profile compared to unsubstituted thiazoles .
Functional Group | Potential Reactions | Expected Products |
---|---|---|
Double bonds | Hydrogenation | Saturated derivatives |
Double bonds | Halogenation | Dihalogenated products |
Double bonds | Cycloaddition | Cyclic adducts |
Silyl ether | Deprotection (TBAF) | Secondary alcohol |
Ethyl ester | Hydrolysis | Carboxylic acid |
Ethyl ester | Reduction | Primary alcohol |
Thiazole ring | Electrophilic substitution | Ring-substituted derivatives |
Thiazole ring | Metallation | Metal-coordinated complexes |
These diverse reaction pathways underscore the compound's versatility as a synthetic building block and its potential utility in the preparation of more complex molecular architectures.
Synthesis Methodologies
Structural Element | Potential Modifications | Expected Impact on Activity |
---|---|---|
Thiazole ring | Replacement with other heterocycles | Altered selectivity and potency |
Ester group | Conversion to amide or acid | Changed metabolic stability and solubility |
Diene system | Reduction or functionalization | Modified conformational flexibility |
Silyl ether | Removal or replacement | Enhanced drug-likeness |
Methyl groups | Replacement with other substituents | Tuned steric and electronic properties |
Such structure-activity relationship studies would be essential for optimizing the biological activity and pharmaceutical properties of derivatives based on this scaffold.
Comparative Analysis with Related Compounds
To better understand the unique features of ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate, it is valuable to compare it with structurally related compounds. Such comparisons can highlight the significance of specific structural elements and provide insights into structure-property relationships.
Several compounds share structural similarities with ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate. These include compounds with variations in the stereochemistry of the double bonds, compounds with different protecting groups on the hydroxyl functionality, and compounds with modifications to the thiazole moiety or the ester group.
Structural Analogs and Their Properties
Compound | Structural Differences | Notable Properties |
---|---|---|
Methyl 5-[tert-butyl(dimethyl)silyl]oxy-2-methylthiazole | Lacks heptadienoate backbone | Different reactivity profile; simplified structure |
Ethyl 5-(dimethylsilyl)thiazole | Simpler silyl group; no heptadienoate | Altered stability of silyl group; different reactivity |
Ethyl 7-(thiazolyl)heptanoate | Saturated backbone; no silyl ether | More conformational flexibility; different physical properties |
These comparisons highlight the structural complexity and uniqueness of ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate, particularly in its combination of various functional groups and stereochemical elements.
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